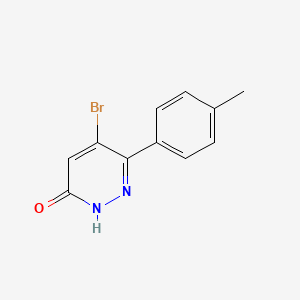
5-bromo-6-p-tolylpyridazin-3(2H)-one
カタログ番号 B8326058
分子量: 265.11 g/mol
InChIキー: HFWCDWDPPXYMQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08940891B2
Procedure details


To a mixture of 3,4-dibromo-5-p-tolylfuran-2(5H)-one (0.5 g, 1.506 mmol) in ethanol (5 mL) was added NH2NH2 (0.047 mL, 1.506 mmol) at 0° C. The mixture was stirred at room temperature overnight. The precipitate was filtered and dried under reduced pressure to give the title compound as a beige solid (0.22 g). LCMS m/z=264.9 [M+H]+.



Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:3](=O)[O:4][CH:5]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)[C:6]=1[Br:7].[NH2:16][NH2:17]>C(O)C>[Br:7][C:6]1[C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)=[N:17][NH:16][C:3](=[O:4])[CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(OC(C1Br)C1=CC=C(C=C1)C)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.047 mL
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(NN=C1C1=CC=C(C=C1)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.22 g | |
| YIELD: CALCULATEDPERCENTYIELD | 55.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
